2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
Overview
Description
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, sulfanyl, and acetamide functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the methoxy and sulfanyl groups. The final step involves the acetamide formation. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may serve as a probe to study biological processes involving sulfanyl and methoxy groups.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The acetamide group may also contribute to the compound’s overall biological activity by enhancing its stability and solubility .
Comparison with Similar Compounds
Similar compounds include those with methoxy and sulfanyl groups, such as:
- 2-methoxy-5-methylphenol
- 2-methoxy-5-(4-methylpiperazin-1-yl)aniline
- 1-(2-hydroxy-5-methylphenyl)ethanone Compared to these compounds, 2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide is unique due to its combination of functional groups and the presence of the pyridine ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-7-9-20(10-8-16)30-15-18-12-21(26)22(29-3)13-25(18)14-23(27)24-17-5-4-6-19(11-17)28-2/h4-13H,14-15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLJPSDIGQGAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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